molecular formula C9H11D3N2 B1147860 2,5-Diethyl-3-methyl-d3-pyrazine CAS No. 1335401-22-3

2,5-Diethyl-3-methyl-d3-pyrazine

Cat. No.: B1147860
CAS No.: 1335401-22-3
M. Wt: 153.24
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diethyl-3-methyl-d3-pyrazine is a high-purity, deuterium-labeled isotopologue of the alkylpyrazine flavor compound. With a molecular formula of C9H11D3N2 and a molecular weight of 153.24 g/mol, it features three deuterium atoms incorporated into its structure, making it an ideal internal standard for quantitative mass spectrometry . This compound is specifically designed for use in analytical chemistry and food science research. Pyrazines are nitrogen-containing heterocyclic compounds responsible for key roasted, nutty flavors in many thermally processed foods like coffee, chocolate, and roasted nuts . The non-deuterated form, 2,5-diethyl-3-methylpyrazine, is naturally occurring and is characterized by a distinct nutty aroma with notes of toasted hazelnut and a roasted, meaty flavor profile . It is frequently identified as a key flavor component in various food matrices. The primary research application of this deuterated compound is to serve as a stable isotope-labeled internal standard for the precise quantification of its non-labeled counterpart and related alkylpyrazines in complex samples using techniques such as GC-MS and LC-MS. By compensating for matrix effects and analytical variability, it enables highly accurate measurements of these potent flavor compounds at low concentrations . Its use is crucial in flavor chemistry, food authenticity studies, and metabolic pathway research. In biochemical studies, deuterated pyrazines can be used to trace metabolic pathways and degradation routes in microbial systems. Research has shown that certain microorganisms can utilize alkylpyrazines as sole carbon and energy sources, initiating degradation through hydroxylation reactions . The deuterium labeling allows researchers to track the fate of the pyrazine ring in biological and environmental systems without significant isotopic effect due to the non-labile nature of the C-D bonds in the alkyl groups. This compound is provided for research applications only and is not intended for diagnostic or therapeutic uses. Please note that the specific physicochemical and sensory properties referenced, such as logP values, boiling points, and odor descriptors, are based on data for the non-deuterated analog, 2,5-diethyl-3-methylpyrazine .

Properties

CAS No.

1335401-22-3

Molecular Formula

C9H11D3N2

Molecular Weight

153.24

Purity

95% min.

Synonyms

2,5-Diethyl-3-methyl-d3-pyrazine

Origin of Product

United States

Scientific Research Applications

Flavor Chemistry

Flavoring Agent:
2,5-Diethyl-3-methyl-d3-pyrazine is primarily recognized as a flavoring agent. It is noted for its nutty aroma and flavor profile, making it suitable for food products and beverages. The compound is classified under food additives and is utilized in various culinary applications to enhance taste .

Case Study: Off-Flavor Profiling in Wine
A study employed stir bar sorptive extraction combined with thermal desorption gas chromatography-mass spectrometry to identify off-flavors in wine, including this compound. The findings indicated its presence as a contributor to undesirable flavor profiles in certain wines, highlighting the importance of monitoring this compound in the beverage industry .

Pharmacological Applications

Therapeutic Potential:
Recent research has investigated the pharmacological properties of pyrazine derivatives, including this compound. These compounds have shown potential in modulating cytokines and interferons, which could be beneficial in treating inflammatory and autoimmune diseases. For instance, compounds similar to this compound have been studied for their ability to inhibit Tyk2-mediated signal transduction pathways associated with diseases like rheumatoid arthritis and multiple sclerosis .

Table 1: Summary of Pharmacological Studies

CompoundTarget DiseaseMechanism of ActionReference
This compoundRheumatoid ArthritisInhibits Tyk2 signaling
This compoundMultiple SclerosisModulates IL-12 and IL-23
Pyrazole DerivativesVarious Inflammatory ConditionsCytokine modulation

Material Science

Nonlinear Optical Properties:
Theoretical studies have highlighted the nonlinear optical responses of organic molecules, including pyrazines. Investigations into the packing arrangements of these molecules within crystals have shown that they can exhibit significant second-order nonlinear optical properties. This suggests potential applications in photonic devices and materials science .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazines

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2,5-diethyl-3-methyl-d3-pyrazine and its analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound C₉H₁₁D₃N₂ 2,5-diethyl; 3-methyl; d³ ~162.3 (estimated) Isotopic labeling, flavor chemistry
3-Ethyl-2,5-dimethylpyrazine C₈H₁₂N₂ 2,5-dimethyl; 3-ethyl 136.19 Flavorant (nutty, roasted aroma)
2,5-Dimethyl-3-propylpyrazine C₉H₁₄N₂ 2,5-dimethyl; 3-propyl 150.22 Food flavoring agent
3-Methoxy-2,5-dimethylpyrazine C₇H₁₀N₂O 2,5-dimethyl; 3-methoxy 138.17 Fragrance industry, synthetic intermediate
2-Ethyl-3,6-dimethylpyrazine C₈H₁₂N₂ 2-ethyl; 3,6-dimethyl 136.19 Aroma compound (earthy, vegetable)
Key Observations:

Substituent Effects: Ethyl vs. Methoxy Groups: The presence of a methoxy group in 3-methoxy-2,5-dimethylpyrazine introduces polarity and hydrogen-bonding capacity, differentiating its solubility and reactivity from alkyl-substituted analogs .

Deuteration Effects: The deuterated form (d³) of 2,5-diethyl-3-methylpyrazine exhibits a marginally higher molecular weight (~162.3 g/mol vs. ~151.2 g/mol for non-deuterated) and altered vibrational modes in spectroscopic analysis (e.g., IR, NMR), critical for tracking in metabolic studies .

Preparation Methods

Deuteration via Grignard Reagents

A robust method involves the use of deuterated Grignard reagents to introduce CD₃ groups into pyrazine intermediates. For example, a brominated pyrazine precursor can undergo nucleophilic substitution with deuterated methylmagnesium bromide (CD₃MgBr) . This approach, adapted from deuterated vinyl pyridine synthesis , proceeds as follows:

  • Synthesis of 3-bromo-2,5-diethylpyrazine : Bromination at the 3-position using N-bromosuccinimide (NBS) under radical conditions.

  • Grignard reaction : Treatment with CD₃MgBr in tetrahydrofuran (THF) at −78°C, yielding 2,5-diethyl-3-(trideuteriomethyl)pyrazine .

Key Data :

  • Yield: 68–72% (after purification via silica gel chromatography)

  • Purity (GC-MS): >98% deuterium incorporation

Reduction with Sodium Borodeuteride (NaBD₄)

Deuterium can be introduced via reduction of carbonyl intermediates. In a study on pyrazine metabolite synthesis , ketone groups were reduced using NaBD₄ , producing deuterated alcohols. Applied to 2,5-diethyl-3-methylpyrazine synthesis:

  • Oxidation of 3-(hydroxymethyl)pyrazine : Conversion to a ketone using pyridinium chlorochromate (PCC).

  • Reduction with NaBD₄ : Selective deuteration at the methyl position, followed by dehydration to restore the pyrazine ring .

Reaction Conditions :

  • Solvent: Deuterated methanol (CD₃OD)

  • Temperature: 0°C to room temperature

  • Yield: 55–60% after HPLC purification

Direct alkylation of pyrazine derivatives with deuterated methyl iodide (CD₃I) offers a straightforward route. This method, referenced in VulcanChem’s synthesis , involves:

  • Preparation of 2,5-diethylpyrazine : Via cyclocondensation of diethyl malonate and hydrazine hydrate under acidic conditions.

  • Methylation : Reaction with CD₃I in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Optimization Notes :

  • Excess CD₃I (2.5 equiv.) ensures complete methylation.

  • Side products (e.g., dimethylated species) are minimized by controlling reaction time (4–6 h) .

Cyclocondensation with Deuterated Precursors

Building the pyrazine ring from deuterated building blocks ensures high isotopic purity. A representative protocol involves:

  • Synthesis of deuterated acetoin-d₃ : Fermentation of glucose in D₂O with Lactobacillus lactis yields acetoin-d₃ .

  • Condensation with diethylamine : Under oxidative conditions (e.g., MnO₂), acetoin-d₃ and diethylamine form 2,5-diethyl-3-methyl-d3-pyrazine .

Analytical Validation :

  • ¹H NMR : Absence of CH₃ signals at δ 2.5 ppm confirms deuteration .

  • LC-TOF-MS : m/z = 153.24 [M+H]⁺, matching theoretical mass .

Challenges in Deuterium Retention

Deuterium loss during synthesis remains a critical concern. Key mitigation strategies include:

  • Avoiding protic solvents : Use of deuterated solvents (e.g., CD₃OD, DMF-d₇) minimizes H/D exchange .

  • Low-temperature reactions : Reducing thermal degradation during alkylation or condensation .

Analytical Characterization

This compound is validated using:

  • NMR spectroscopy : ¹³C NMR confirms CD₃ integration (δ 21.5 ppm, quintet) .

  • Isotopic purity assays : GC-MS with electron ionization (EI) shows <2% protiated contaminant .

Industrial and Research Applications

This compound’s synthetic routes support advancements in:

  • Flavor chemistry : Tracing metabolic pathways of pyrazines in roasted foods .

  • Pharmacology : Serving as an internal standard in mass spectrometry .

Q & A

Q. What supramolecular applications exploit pyrazine’s structural versatility?

  • Methodological Answer : Ditopic pyrazine-platinum complexes form macrocycles via self-assembly, characterized by ¹H DOSY NMR and HRMS . Host-guest interactions with nitroaromatics are probed via ITC and molecular simulations, revealing preferential binding to electron-deficient sites . Tuning pyrazine tilt angles in SIFSIX-3-M frameworks enhances gas adsorption selectivity (e.g., Xe over Kr) .

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